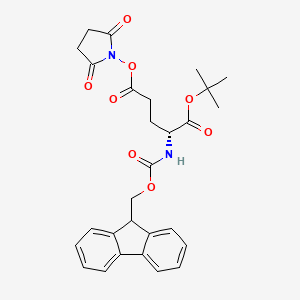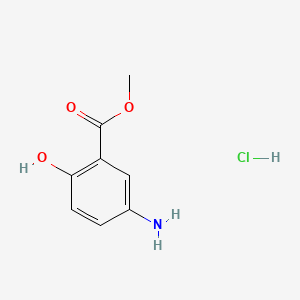
N-Alpha-Fmoc-L-glutamic acid gamma-succinimideester alpha-tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is a derivative of glutamic acid, commonly used in peptide synthesis. This compound is particularly valuable due to its ability to protect the amine groups during the synthesis process, ensuring that the desired peptide bonds are formed without unwanted side reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester typically involves the following steps:
Protection of the Glutamic Acid: The alpha-amino group of L-glutamic acid is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group. This is achieved by reacting L-glutamic acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Gamma-Succinimide Ester: The gamma-carboxyl group of the protected glutamic acid is then converted to a succinimide ester by reacting with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC).
Protection of the Alpha-Carboxyl Group: Finally, the alpha-carboxyl group is protected by converting it to a tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester follows similar steps but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反应分析
Types of Reactions
N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The succinimide ester reacts readily with amines to form amide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for tert-butyl ester removal.
Coupling: NHS and DCC for ester formation; amines for amide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected glutamic acid derivatives and peptides with specific sequences .
科学研究应用
N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the synthesis of peptides and proteins for studying biological processes.
Medicine: For developing peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for various applications.
作用机制
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the alpha-amino group, preventing unwanted reactions during the synthesis process. The gamma-succinimide ester facilitates the formation of amide bonds with amines, while the tert-butyl ester protects the alpha-carboxyl group until the desired peptide sequence is formed .
相似化合物的比较
Similar Compounds
- N-Fmoc-L-glutamic acid gamma-tert-butyl ester
- N-Fmoc-L-glutamic acid gamma-methyl ester
- N-Fmoc-L-glutamic acid gamma-benzyl ester
Uniqueness
N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is unique due to its combination of protective groups, which provide selective deprotection and coupling capabilities. This makes it particularly useful in the synthesis of complex peptides and proteins .
属性
分子式 |
C28H30N2O8 |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m1/s1 |
InChI 键 |
TWIOCLGOABQUJM-JOCHJYFZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)

![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)




![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)




![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)

